4-Difluoromethyl-2,6-dimethylanisole
Description
4-Difluoromethyl-2,6-dimethylanisole is a substituted anisole derivative featuring a difluoromethyl (-CF₂H) group at the para position and methyl groups at the ortho positions. This compound is of interest in organic synthesis and pharmaceutical research due to the electron-withdrawing nature of the difluoromethyl group, which enhances stability and modulates reactivity.
Properties
IUPAC Name |
5-(difluoromethyl)-2-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYMXNQWNHDJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Subsequent Fluorination of 2,6-Dimethylanisole Derivatives
One classical approach begins with the bromination of the 2,6-dimethylanisole aromatic ring at the 4-position using N-bromosuccinimide (NBS) under reflux conditions in an inert solvent such as carbon tetrachloride. This step yields the 4-bromomethyl-2,6-dimethylanisole intermediate.
Following bromination, the bromomethyl group is converted to the difluoromethyl group by reaction with a fluorinating agent such as silver fluoride (AgF). This fluorination step is crucial and typically performed under controlled conditions to avoid side reactions. The product is then purified to isolate the protected difluoromethylated compound.
Subsequent deprotection (if applicable) is achieved by treatment with lithium hydroxide (LiOH), followed by acidification and extraction to yield the free this compound.
Stepwise Difluoromethylation via Difluoroacetate Esters
Another method involves a three-step, one-pot protocol starting from aryl halides:
- Step 1: Coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to form α-aryl-α,α-difluoroacetates.
- Step 2: Hydrolysis of the ester intermediate.
- Step 3: Thermal decarboxylation to yield the difluoromethylated arene.
This approach has been demonstrated as a general route for Ar-CF2H compounds but is more successful with electron-deficient aromatic substrates.
Detailed Reaction Conditions and Yields
Research Findings and Scalability
The bromination-fluorination route is well-documented and allows for selective introduction of the difluoromethyl group at the desired position on the aromatic ring. This method benefits from well-known reagents and conditions but requires careful control of reaction parameters to avoid over-bromination or side reactions.
The three-step one-pot difluoroacetate ester method is advantageous for its step economy and has been scaled up for industrial applications, although it is more suited to electron-poor aromatic systems. Its applicability to 2,6-dimethylanisole derivatives may be limited due to the electron-rich nature of the anisole moiety.
Recent advances in difluoromethylation chemistry include radical and photoredox catalysis methods, which may offer milder conditions and broader substrate scope, but detailed protocols specific to this compound are yet to be fully developed or reported in the literature.
Chemical Reactions Analysis
Types of Reactions: 4-Difluoromethyl-2,6-dimethylanisole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methyl groups to carboxylic acids.
Reduction: Reduction reactions can reduce the difluoromethyl group to a difluoromethane derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of difluoromethane derivatives.
Substitution: Introduction of nitro, halogen, or other functional groups.
Scientific Research Applications
4-Difluoromethyl-2,6-dimethylanisole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Difluoromethyl-2,6-dimethylanisole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural analogs of 4-Difluoromethyl-2,6-dimethylanisole, highlighting substituent differences and their implications:
Biological Activity
4-Difluoromethyl-2,6-dimethylanisole (DFMDA) is a synthetic organic compound characterized by the presence of a difluoromethyl group and two methyl groups on a methoxy-substituted aromatic ring. Its molecular formula is C10H10F2O, and it has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and kinase inhibition properties.
The difluoromethyl group enhances the lipophilicity and metabolic stability of DFMDA, allowing for effective interactions with biological targets. This modification can significantly influence the compound's pharmacokinetics and pharmacodynamics.
DFMDA's mechanism of action primarily involves its interaction with specific molecular targets within biological systems. The difluoromethyl group can facilitate binding to hydrophobic pockets in proteins or enzymes, potentially modulating their activity. This interaction may lead to various pharmacological effects, depending on the specific target molecules involved.
Antitumor Activity
Recent studies have indicated that DFMDA exhibits significant antitumor activity. For instance, in vitro assays demonstrated that DFMDA inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells was attributed to its interference with cell cycle progression and modulation of apoptotic pathways.
Antimicrobial Properties
DFMDA has also been evaluated for its antimicrobial properties. Preliminary research suggests that it possesses antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative species. The compound's effectiveness appears to be related to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.
Kinase Inhibition
In addition to its antitumor and antimicrobial properties, DFMDA has shown promise as a kinase inhibitor. Kinases play crucial roles in signal transduction pathways that regulate cell growth and differentiation. DFMDA's structural features suggest it may selectively inhibit certain kinases involved in cancer progression.
Research Findings
| Study | Findings | Reference |
|---|---|---|
| In vitro assay on cancer cells | Significant inhibition of cell proliferation; induction of apoptosis | |
| Antimicrobial testing | Effective against multiple bacterial strains; disruption of cell membranes observed | |
| Kinase inhibition study | Selective inhibition of specific kinases; potential therapeutic implications |
Case Studies
- Antitumor Efficacy in Breast Cancer : A study conducted on MCF-7 breast cancer cells revealed that treatment with DFMDA resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor effects. Mechanistic investigations suggested that DFMDA promotes apoptosis through the activation of caspase pathways.
- Antimicrobial Activity Against Staphylococcus aureus : In a controlled experiment, DFMDA demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values lower than those observed for commonly used antibiotics. This suggests potential utility in treating resistant bacterial infections.
- Kinase Inhibition Profile : A screening assay identified DFMDA as a selective inhibitor of the PI3K/Akt signaling pathway, which is often dysregulated in cancer. This finding supports further investigation into its role as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Difluoromethyl-2,6-dimethylanisole, and how can reaction conditions be systematically optimized?
- Methodological Answer : A two-step approach is recommended:
Synthesis : Adapt protocols from fluorinated aromatic ether syntheses. For example, refluxing intermediates (e.g., fluorinated phenols with methylating agents) in polar aprotic solvents like DMSO at 80–100°C for 12–18 hours, followed by distillation under reduced pressure to isolate the product .
Optimization : Use factorial design (e.g., 2^k factorial experiments) to test variables like temperature, solvent polarity, and catalyst loading. Analyze yield and purity via ANOVA to identify significant factors .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR/IR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and compare with DFT-calculated vibrational frequencies.
- X-ray Crystallography : For solid-state conformation analysis, grow single crystals via slow evaporation in ethanol/water mixtures.
- DFT Calculations : Use Gaussian or ORCA software to model molecular orbitals and electron density distribution, validating against experimental data .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds.
- Light Sensitivity : Store in amber glass vials at –20°C if UV-Vis spectra indicate absorbance <400 nm.
- Hydrolytic Stability : Monitor pH-dependent degradation via HPLC in buffered solutions (pH 3–9) .
Advanced Research Questions
Q. How can computational tools predict and rationalize the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical software (e.g., GRRM or QChem) to map potential energy surfaces for fluoromethyl group transformations.
- Machine Learning : Train models on existing fluorinated anisole reaction datasets to predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) .
Q. What advanced experimental designs are suitable for studying the compound’s interactions with biological targets or catalytic surfaces?
- Methodological Answer :
- Surface Adsorption Studies : Employ quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify binding kinetics on metal/metal oxide surfaces. Pre-treat surfaces with plasma cleaning to ensure reproducibility .
- High-Throughput Screening : Use robotic liquid handlers to test 96-well plate libraries of enzymes or catalysts. Normalize activity data against controls and apply multivariate regression to identify key variables .
Q. How can contradictions in spectroscopic or chromatographic data be resolved during purity analysis?
- Methodological Answer :
- Hypothesis Testing : For conflicting HPLC/GC-MS results, spike samples with authentic standards to confirm retention times.
- Multimodal Detection : Pair LC-MS with charged aerosol detection (CAD) to quantify low-UV-absorbance impurities. Validate via 2D NMR (HSQC/HMBC) for structural elucidation .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
